molecular formula C25H25NO2 B593018 [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone CAS No. 1435934-47-6

[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone

Cat. No.: B593018
CAS No.: 1435934-47-6
M. Wt: 371.5 g/mol
InChI Key: OMWLYFDUQMJPOS-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for JWH 019 N-(5-hydroxyhexyl) metabolite is not explicitly documented. it is expected to be formed through metabolic processes in vivo, likely involving hydroxylation of the parent compound JWH 019.
    • Industrial production methods for this specific metabolite are not well-established due to its limited use and research focus.
  • Chemical Reactions Analysis

      Reactions: JWH 019 N-(5-hydroxyhexyl) metabolite may undergo various reactions typical of indole derivatives, including oxidation, reduction, and substitution.

      Major Products: The major products resulting from these reactions would be various hydroxylated, reduced, or substituted forms of the metabolite.

  • Scientific Research Applications

      Chemistry: Researchers may study the metabolism of JWH 019 and its metabolites to understand drug interactions, pharmacokinetics, and bioavailability.

      Biology: Investigations into the binding affinity of JWH 019 N-(5-hydroxyhexyl) metabolite for CB1 and CB2 receptors can provide insights into cannabinoid receptor signaling pathways.

      Medicine: While not directly used in medicine, understanding the metabolism of synthetic cannabinoids contributes to drug testing and forensic toxicology.

      Industry: Industrial applications are limited due to the compound’s status as a metabolite rather than a primary drug.

  • Mechanism of Action

    • JWH 019 N-(5-hydroxyhexyl) metabolite likely exerts its effects through CB1 and CB2 receptors, modulating endocannabinoid signaling pathways.
    • Activation of CB1 receptors influences neurotransmitter release, pain perception, and appetite regulation, while CB2 receptors are associated with immune responses and inflammation.
  • Comparison with Similar Compounds

      Similar Compounds: Other synthetic cannabinoids, such as JWH 018 and JWH 073, share structural similarities with JWH 019 N-(5-hydroxyhexyl) metabolite.

      Uniqueness: JWH 019 N-(5-hydroxyhexyl) metabolite’s uniqueness lies in its specific hydroxylation pattern, distinguishing it from other metabolites and synthetic cannabinoids.

    Remember that this information is based on available studies, and further research may provide additional insights

    Properties

    IUPAC Name

    [1-(5-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H25NO2/c1-18(27)9-6-7-16-26-17-23(21-13-4-5-15-24(21)26)25(28)22-14-8-11-19-10-2-3-12-20(19)22/h2-5,8,10-15,17-18,27H,6-7,9,16H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OMWLYFDUQMJPOS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H25NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201017717
    Record name JWH-019 N-(5-Hydroxyhexyl)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201017717
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    371.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1435934-47-6
    Record name JWH-019 N-(5-Hydroxyhexyl)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201017717
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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